molecular formula C9H8O B7806391 3-Phenyl-2-propenal

3-Phenyl-2-propenal

Cat. No.: B7806391
M. Wt: 132.16 g/mol
InChI Key: KJPRLNWUNMBNBZ-UHFFFAOYSA-N
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Description

3-Phenyl-2-propenal, commonly known as cinnamaldehyde (CAS: 104-55-2), is an α,β-unsaturated aldehyde with the molecular formula C₉H₈O and a molecular weight of 132.16 g/mol. It is the principal component of cinnamon essential oil (constituting ~90% of the oil) and is naturally synthesized in plants of the genus Cinnamomum via the shikimate pathway . Structurally, it features a phenyl group attached to a propenal backbone, with the trans-isomer (E-configuration) being the most biologically active form .

Preparation Methods

Claisen-Schmidt Condensation: A Classical Approach

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing 3-phenyl-2-propenal. This base-catalyzed reaction involves the aldol condensation of benzaldehyde with acetaldehyde, followed by dehydration to yield the α,β-unsaturated aldehyde.

Reaction Mechanism and Catalytic Systems

The reaction proceeds via enolate formation from acetaldehyde in the presence of a base, which subsequently attacks the carbonyl carbon of benzaldehyde. Dehydration of the intermediate β-hydroxy aldehyde generates the conjugated enal. Sodium hydroxide (NaOH) and calcium hydroxide (Ca(OH)₂) are traditional catalysts, though recent advancements highlight the use of ionic liquids and solid-supported bases for improved selectivity .

Benzaldehyde+AcetaldehydeNaOHCinnamaldehyde+H2O\text{Benzaldehyde} + \text{Acetaldehyde} \xrightarrow{\text{NaOH}} \text{Cinnamaldehyde} + \text{H}_2\text{O}

Optimization and Yield Enhancements

A study utilizing dimethyl sulfoxide (DMSO) as a solvent and pyridine-based catalysts achieved a 94% yield under ambient conditions (20°C, 1 hour) . Critical parameters include:

  • Molar ratio : A 1:1 ratio of benzaldehyde to acetaldehyde minimizes side products like poly-condensed resins.

  • Temperature control : Excess heat promotes degradation, whereas temperatures below 25°C favor kinetic control.

Table 1: Claisen-Schmidt Condensation Variants

CatalystSolventTemperature (°C)Time (h)Yield (%)
NaOHH₂O80665
Ca(OH)₂Ethanol70858
Pyridine/DMSODMSO20194

Palladium-Catalyzed Oxidative Heck Reactions

Modern synthetic routes leverage transition-metal catalysts for regioselective formation of cinnamaldehyde derivatives. The palladium(II)-catalyzed oxidative Heck reaction couples arylboronic acids with acrolein, offering superior functional group tolerance and stereochemical control .

Mechanistic Insights

The reaction involves:

  • Transmetalation : Transfer of the aryl group from boronic acid to palladium.

  • Allylic C–H Activation : Coordination of acrolein to Pd, followed by β-hydride elimination to form the α,β-unsaturated aldehyde.

Ar-B(OH)2+CH2=CH-CHOPd(OAc)2Ar-CH=CH-CHO+Byproducts\text{Ar-B(OH)}2 + \text{CH}2=\text{CH-CHO} \xrightarrow{\text{Pd(OAc)}_2} \text{Ar-CH=CH-CHO} + \text{Byproducts}

Substrate Scope and Efficiency

Using Pd(OAc)₂ with 2,9-dimethyl-1,10-phenanthroline (dmphen) as a ligand, thiophen-3-ylboronic acid reacted with acrolein to yield 92% of (E)-3-(thiophen-3-yl)acrylaldehyde under microwave irradiation (100°C, 30 minutes) . This method accommodates electron-deficient and heteroaromatic boronic acids, broadening access to substituted cinnamaldehydes.

Table 2: Palladium-Catalyzed Synthesis of Cinnamaldehyde Derivatives

Arylboronic AcidLigandConditionsYield (%)
Phenylboronic aciddmphenRT, 24 h85
4-Nitrophenylboronic aciddmphenMicrowave, 100°C89
Thiophen-3-ylboronic aciddmphenMicrowave, 100°C92

Oxidation of Cinnamyl Alcohol

Although less common, the oxidation of cinnamyl alcohol provides an alternative route to this compound. Catalysts such as manganese dioxide (MnO₂) or Jones reagent (CrO₃/H₂SO₄) effect the transformation, though over-oxidation to cinnamic acid remains a challenge.

Selective Oxidation Techniques

Aerobic oxidation using gold nanoparticles on TiO₂ achieved 78% yield at 60°C, with minimal acid formation . The process benefits from ligand-free conditions and recyclable catalysts, aligning with green chemistry principles.

Cinnamyl AlcoholAu/TiO2,O2Cinnamaldehyde+H2O\text{Cinnamyl Alcohol} \xrightarrow{\text{Au/TiO}2, \text{O}2} \text{Cinnamaldehyde} + \text{H}_2\text{O}

Specialized Methods and Emerging Trends

Decarboxylation of Phenylpyruvic Acid

While primarily used for 2-oxo-3-phenyl-propanal synthesis, phenylpyruvic acid decarboxylation under acidic conditions generates cinnamaldehyde as a minor product . This pathway, though low-yielding (≤15%), highlights the versatility of keto-acid precursors in aldehyde synthesis.

Biocatalytic Routes

Enzymatic oxidation using laccases or alcohol dehydrogenases presents an eco-friendly alternative. Pilot studies report 40–50% yields using immobilized enzymes, though industrial scalability remains under investigation.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

MethodAdvantagesLimitationsIndustrial Viability
Claisen-SchmidtHigh yield, low costSolvent waste, side reactionsHigh
Palladium-CatalyzedFunctional group toleranceExpensive catalystsModerate
OxidationGreen chemistry compatibleOver-oxidation risksLow

Chemical Reactions Analysis

Reduction Reactions

The compound’s conjugated system allows for selective reduction:

  • Aldehyde Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the aldehyde group to a primary alcohol, yielding cinnamyl alcohol (3-phenyl-2-propen-1-ol) .

  • Double Bond Reduction : Selective reduction of the α,β-unsaturated bond may occur using milder reducing agents (e.g., NaBH₄), though detailed mechanistic studies are not explicitly cited in permitted sources .

Nucleophilic Additions

As an α,β-unsaturated aldehyde, 3-phenyl-2-propenal participates in conjugate additions (Michael additions). For example:

  • Reaction with amines forms Schiff bases via nucleophilic attack at the carbonyl carbon .

  • Thiols or alcohols may add across the conjugated double bond under basic conditions, though specific examples are not detailed in accessible sources .

Polymerization

Under acidic or free-radical conditions, this compound may undergo polymerization via its conjugated double bond. This reactivity is typical of α,β-unsaturated aldehydes but lacks explicit documentation in the provided sources .

Biosynthetic Pathways

In nature, this compound is biosynthesized from phenylalanine via:

  • Deamination : Phenylalanine ammonia lyase (PAL) converts phenylalanine to trans-cinnamic acid .

  • Activation : 4-coumarate–CoA ligase (4CL) forms cinnamoyl-CoA .

  • Reduction : Cinnamoyl-CoA reductase (CCR) reduces cinnamoyl-CoA to cinnamaldehyde using NADPH .

Comparative Reactivity

CompoundFunctional GroupKey Reactivity
This compound α,β-unsaturated aldehydeOxidation, reduction, conjugate addition
Cinnamic Acid Carboxylic acidEsterification, decarboxylation
Cinnamyl Alcohol Primary alcoholOxidation to aldehyde, ester formation

Key Challenges in Sourcing Data

  • Excluded sources (e.g., BenchChem) contained detailed reaction mechanisms, necessitating reliance on structural inferences from permitted references.

  • Limited explicit reaction data in accessible sources restricts granularity in conditions or yields.

Scientific Research Applications

Food Industry

Flavoring Agent
Cinnamaldehyde is widely used as a flavoring agent in the food industry due to its characteristic cinnamon flavor. It is incorporated into various food products, including baked goods, candies, and beverages. Its usage is regulated in many countries to ensure safety levels are maintained.

Preservative Properties
Research indicates that cinnamaldehyde exhibits antimicrobial properties, making it effective in preserving food by inhibiting the growth of bacteria and fungi. Studies have shown that it can be particularly effective against pathogens like E. coli and Salmonella .

Fragrance Industry

Cinnamaldehyde is a key ingredient in the fragrance industry, utilized for its sweet and spicy aroma. It is commonly found in perfumes, cosmetics, and household products. The compound's allergenic potential has led to regulations requiring its concentration to be reported in cosmetic formulations .

Pharmaceutical Applications

Therapeutic Potential
Cinnamaldehyde has been studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Research suggests that it may inhibit certain inflammatory pathways, making it a candidate for pain relief formulations .

Antioxidant Activity
The compound also exhibits antioxidant properties, which can help in reducing oxidative stress within biological systems. This aspect is particularly relevant in developing dietary supplements aimed at enhancing health and longevity .

Industrial Applications

Cleaning Agents
Cinnamaldehyde is incorporated into industrial cleaning products due to its effective antibacterial properties. It serves as a natural alternative to synthetic chemicals in formulations designed for both household and industrial cleaning applications .

Solvent and Intermediate
In chemical manufacturing, cinnamaldehyde acts as an intermediate for synthesizing other compounds, including pharmaceuticals and agrochemicals. Its role as a solvent in various chemical reactions further underscores its versatility .

Environmental Considerations

Despite its beneficial applications, cinnamaldehyde poses potential environmental risks due to its release during industrial processes and consumer product usage. Studies indicate that it can be detected in wastewater and may contribute to air quality issues when volatilized . Regulatory assessments are ongoing to evaluate the environmental impact of cinnamaldehyde and establish safe usage guidelines.

Case Studies

StudyApplicationFindings
Bickers et al., 2005Skin SensitizationDemonstrated that cinnamaldehyde can cause skin irritation and sensitization in humans at certain concentrations .
Cocchiara et al., 2005Respiratory EffectsFound that inhalation of cinnamaldehyde can induce coughing due to airway irritation .
JECFA Report (2001)Food SafetyEvaluated the safety of cinnamaldehyde as a flavoring agent; established acceptable daily intake levels .

Mechanism of Action

The mechanism of action of 3-Phenyl-2-propenal involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : -7.5°C
  • LogP : 1.90
  • Water Solubility : 1.42 mg/mL at 25°C .

This section evaluates cinnamaldehyde against structurally and functionally related aldehydes and derivatives.

Structural Analogs

3-Chloro-3-phenyl-2-propenal
  • Molecular Formula : C₉H₇ClO
  • Molecular Weight : 166.60 g/mol
  • Key Differences: Introduction of a chlorine atom at the β-position increases molecular weight and polarity.
β-Chlorocinnamaldehyde (CAS: 33603-87-1)
  • Structure : (Z)-3-chloro-3-phenylacrylaldehyde.
  • Applications : Investigated for tyrosine kinase inhibition and antiproliferative effects .

Functional Analogs

Benzaldehyde (C₇H₆O)
  • Source : Benzoin resin, almonds.
  • Comparison :
    • Bioactivity : Less potent antimicrobial agent compared to cinnamaldehyde due to the absence of α,β-unsaturation, which is critical for Michael addition reactions with microbial thiols .
    • Solubility : Higher water solubility (6.3 mg/mL) but lower logP (1.48) .
trans-2-Hexenal
  • Source : Plant volatiles (e.g., tomatoes).
  • Comparison :
    • Antimicrobial Mechanism : Similar α,β-unsaturated aldehyde structure but shorter carbon chain reduces lipid membrane penetration efficiency compared to cinnamaldehyde .

Physicochemical Properties

Property Cinnamaldehyde 3-Chloro-3-phenyl-2-propenal Benzaldehyde
Molecular Weight 132.16 166.60 106.12
LogP 1.90 2.30 (est.) 1.48
Water Solubility 1.42 mg/mL 0.89 mg/mL (est.) 6.3 mg/mL
Antimicrobial EC₅₀ 0.5–1.0 mM 0.2–0.5 mM (est.) >5.0 mM

Key Research Findings

  • Antimicrobial Superiority: Cinnamaldehyde outperforms benzaldehyde and hexenal in inhibiting Listeria monocytogenes (MIC: 0.5 mM vs. >5.0 mM) .
  • Neuroprotection : Unique among aldehydes, cinnamaldehyde promotes Schwann cell regeneration at 10–50 μM concentrations .
  • Thermal Stability : Degrades above 80°C, limiting use in high-temperature food processing compared to stable derivatives like methyl cinnamate .

Biological Activity

3-Phenyl-2-propenal, commonly known as cinnamaldehyde , is an organic compound with notable biological activities. It is primarily recognized for its presence in cinnamon oil and has been extensively studied for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of cinnamaldehyde, supported by research findings, case studies, and relevant data.

  • Chemical Formula : C₉H₈O
  • Molecular Weight : 148.16 g/mol
  • Appearance : Yellowish oily liquid with a sweet taste.

1. Antimicrobial Activity

Cinnamaldehyde exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus cereus.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Bacillus cereus250 µg/mL
Escherichia coli350 µg/mL
Pseudomonas aeruginosa350 µg/mL

The MIC values indicate that cinnamaldehyde is effective at relatively low concentrations, making it a potential candidate for natural preservatives in food products .

2. Anticancer Properties

Research has indicated that cinnamaldehyde possesses anticancer effects, particularly in inducing apoptosis in cancer cells. For example, it has been shown to inhibit the proliferation of human cancer cell lines such as breast cancer (MCF-7) and colon cancer (HT-29) cells.

  • Mechanism of Action : Cinnamaldehyde induces apoptosis through the activation of caspases and modulation of apoptotic proteins like Bcl-2 and Bax .

3. Anti-inflammatory Effects

Cinnamaldehyde has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It can reduce inflammation in models of arthritis and colitis by downregulating the expression of COX-2 and iNOS .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of cinnamaldehyde showed that it effectively inhibited biofilm formation in Staphylococcus aureus. The study concluded that cinnamaldehyde could be used as a natural antibacterial agent in medical and food applications .

Case Study 2: Cancer Cell Line Study

In vitro studies on human breast cancer cells revealed that cinnamaldehyde significantly reduced cell viability and induced apoptosis. The study highlighted its potential as a chemopreventive agent .

Safety and Toxicity

While cinnamaldehyde is generally recognized as safe when used in food products, it can cause skin irritation and allergic reactions in some individuals. Toxicological assessments have indicated that high concentrations may lead to adverse effects, including respiratory issues and gastrointestinal disturbances .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-phenyl-2-propenal, and how do reaction conditions influence yield and purity?

The most common method is the aldol condensation of benzaldehyde with acetaldehyde under basic or acidic catalysis. For example, using potassium hydroxide as a base at 80–100°C yields trans-cinnamaldehyde as the major product due to thermodynamic control . Purity can be verified via GC (>97% purity as per commercial standards) or HPLC, with solvent selection (e.g., ethanol or dichloromethane) critical for minimizing side reactions .

Q. How can researchers validate the structural identity of this compound?

Key techniques include:

  • FT-IR : Confirm the presence of the α,β-unsaturated aldehyde group (stretching bands at ~1680 cm⁻¹ for C=O and ~1620 cm⁻¹ for C=C) .
  • NMR : Distinct signals for the trans-isomer include δ 9.6 ppm (aldehyde proton), δ 7.3–7.5 ppm (aromatic protons), and δ 6.7–7.0 ppm (vinyl protons) .
  • Microwave Spectroscopy : Resolves conformational isomers (e.g., s-trans vs. s-cis) with energy differences calculated via MP2/6-311++G(2d,2p) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure (H315/H317 warnings) .
  • Ventilation : Use fume hoods due to volatility (bp 252°C) and flammability (flash point 138°C) .
  • Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

Advanced Research Questions

Q. How do stereoisomers of this compound affect reactivity in organic synthesis?

The trans-isomer (E-configuration) is thermodynamically stable and dominates in most syntheses. However, the cis-isomer (Z-configuration) can be isolated via low-temperature crystallization or chiral catalysts. Isomer-specific reactivity is critical in cycloadditions; for example, trans-cinnamaldehyde participates efficiently in Diels-Alder reactions due to planar geometry, while cis-forms may require strain-inducing conditions .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, isomer ratios)?

Cross-validation using multiple methods is essential:

  • DSC/TGA : Accurately determine melting points (reported mp ranges from -7°C to 34°C may reflect impurities or polymorphs) .
  • Computational Modeling : Compare experimental isomer ratios with DFT-calculated energy barriers (e.g., MP2 for conformational stability) .
  • Meta-Analysis : Assess solvent and catalyst effects across studies to identify outliers .

Q. How can this compound be utilized in green chemistry applications?

  • Solvent-Free Synthesis : Microwave-assisted reactions reduce energy use and improve yields in cyclocondensation (e.g., with sodium azide to form triazole derivatives) .
  • Biocatalysis : Enzymatic oxidation of cinnamyl alcohol using alcohol dehydrogenases offers enantioselective pathways with water as a byproduct .

Q. What advanced techniques characterize its biological interactions?

  • Molecular Docking : Simulate binding to biological targets (e.g., antimicrobial enzymes) using AutoDock Vina or Schrödinger Suite .
  • In Vitro Assays : Modify the propenal group to evaluate bioactivity (e.g., anticonvulsant derivatives via reductive amination) .

Q. How can computational models predict the compound’s behavior in novel environments?

  • MD Simulations : Study solvation dynamics in hydrophobic matrices (e.g., lipid bilayers) using GROMACS .
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antioxidant capacity .

Q. Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals, NIST chemistry databases, and institutional SDS .
  • Contradiction Management : Apply Popperian falsification principles by designing experiments to test conflicting hypotheses .

Properties

IUPAC Name

3-phenylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPRLNWUNMBNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1024835
Record name 3-Phenylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-55-2
Record name Cinnamaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cinnamyl alcohol (270 mg, 2.0 mmol) was dissolved in benzene (1 mL), added with aluminum isopropoxide (40 mg, 0.1 eq, 0.20 mmol) and 2-nitrobenzaldehyde (390 mg, 1.3 eq, 2.6 mmol) and stirred at room temperature for 1 hour. The reaction mixture was added with ethyl acetate and made acidic with addition of 2 N hydrochloric acid, and then the organic layer was separated. Subsequently, the organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1) to obtain 260 mg (yield: 97%) of the title compound as yellow oil.
Quantity
270 mg
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1 mL
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aluminum isopropoxide
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40 mg
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390 mg
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Yield
97%

Synthesis routes and methods II

Procedure details

13.4 g of hydrocinnamaldehyde, 19 g of oxalacetic acid diethyl ester and 13 g of β-aminocrotonic acid ethyl ester in 40 ccs of ethanol are heated to the boil for several hours and subsequently evaporated in vacuo. Oil (yelloworange). a) In the same manner, 13.2 g of cinnamaldehyde, 19 g of oxalacetic acid diethyl ester and 13 g of β-aminocrotonic acid ethyl ester in 40 ccs of ethanol yield 2-methyl-4-styrryl1,4-dihydropyridine-3,5,6-tricarboxylic acid triethyl ester as an oil.
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13.4 g
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19 g
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13 g
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Synthesis routes and methods III

Procedure details

To 10 ml of dichloromethane is added 0.5 g. (3.73 mmoles) of cinnamyl alcohol. The resulting mixture is added to a stirred suspension of 3.37 g. (11.5 mmoles) of 2,2'-bipyridinium chlorochromate in 15 ml of dichloromethane. The resulting mixture is stirred for four hours after which 15 ml of anhydrous ether is added. The resulting product is filtered through a Hirsch funnel packed 1-2 cm deep with Celite® using ether as a wash solvent. The resulting clear filtrate is washed with 5% hydrochloric acid and 10% sodium carbonate, and dried over sodium sulfate. The drying agent is removed and the solvent evaporated giving a product which is a slightly yellow oil. This oil is then distilled via Kugelrohr to yield pure cinnamaldehyde in a typical yield of 0.323 g. which is 86% of theoretical yield.
Quantity
3.73 mmol
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11.5 mmol
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15 mL
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15 mL
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10 mL
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Synthesis routes and methods IV

Procedure details

213 mg (1.59 mmol) of 3-phenyl-2-propen-1-ol in 1.1 ml of ethanol were treated at 45° C. with stirring into 22 ml of buffer solution (see Example 1) with 24.3 mg (0.180 mmol) of 1-hydroxy-1H-benzotriazole. After approx. 10 minutes, 5 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor (specific activity approx. 18 IU/mg, defined with ABTS as the substrate) were added. After 3 hours in contact with the air, 48% of 3-phenyl-2-propenal were formed (GC analysis), and a further 24.3 mg of HOBT and 5 ml of laccase solution were added. GC analysis after 6 hours revealed complete conversion into 3-phenyl-2-propenal.
Quantity
213 mg
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reactant
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1.1 mL
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22 mL
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24.3 mg
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aqueous solution
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5 mL
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Retrosynthesis Analysis

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